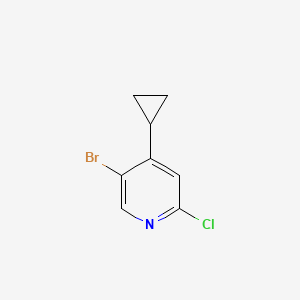

5-Bromo-2-chloro-4-cyclopropylpyridine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClN/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVDBNKSVHWNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=C2Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2-chloropyridine, which undergoes bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products:

- Substitution reactions yield various substituted pyridine derivatives.

- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science .

Scientific Research Applications

5-Bromo-2-chloro-4-cyclopropylpyridine is utilized in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the development of bioactive compounds for studying biological pathways.

Industry: It is employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Bromo-2-chloro-4-cyclopropylpyridine, highlighting differences in substituents, physicochemical properties, and applications:

Key Findings:

Electronic Effects : The cyclopropyl group in 5-Bromo-2-chloro-4-cyclopropylpyridine induces ring strain and electron-withdrawing effects, distinguishing it from ethoxy or methoxy analogs. This strain enhances reactivity in substitution reactions compared to bulkier cyclopentyl derivatives .

Crystallographic Behavior : Pyrimidine analogs (e.g., 5-Bromo-2-chloro-4-methylpyrimidine) exhibit planar ring systems with intermolecular hydrogen bonds (N–H···N), forming supramolecular networks. Pyridine derivatives, however, display varied packing due to the absence of pyrimidine’s additional nitrogen .

Synthetic Utility : Ethoxy and methoxy analogs are preferred for solubility-driven applications, while cyclopropyl-containing compounds are favored in sterically demanding catalytic systems .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-4-cyclopropylpyridine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation and cyclopropane substitution on pyridine derivatives. For example, describes a nitro-group reduction using stannous chloride in HCl, followed by cyclopropane introduction via nucleophilic substitution. Key steps include:

- Reaction Setup : Use anhydrous solvents (e.g., ethyl acetate) and controlled temperatures (e.g., 273 K for nitro-group reduction).

- Work-Up : Neutralize with NaOH, extract with ethyl acetate, and dry over Na₂SO₄.

- Purification : Recrystallization from acetonitrile yields high-purity product (90% yield) .

Optimization Tips : Monitor reaction progress via TLC/GC, adjust stoichiometry of cyclopropane reagents, and ensure inert atmospheres to prevent side reactions.

Q. How can researchers validate purity and confirm the structure of 5-Bromo-2-chloro-4-cyclopropylpyridine?

Methodological Answer:

- Purity Analysis : Gas chromatography (GC) with >98% purity thresholds (as in and ) is standard. Use internal standards for calibration .

- Structural Confirmation :

- Melting Point : Compare observed mp (e.g., 78–80°C for analogous compounds) with literature values ( lists mp for similar pyridines) .

- Spectroscopy : Employ H/C NMR to verify cyclopropyl and halogen substituents. MS (mass spectrometry) confirms molecular weight (e.g., 276.56 g/mol for a derivative in ) .

Q. What are the best practices for handling and storing 5-Bromo-2-chloro-4-cyclopropylpyridine?

Methodological Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation ( and recommend cold storage for halogenated pyridines) .

- Safety : Use PPE (gloves, goggles) due to hazards like skin/eye irritation ( notes WGK 3 toxicity ratings). Work in fume hoods to avoid inhalation .

Advanced Research Questions

Q. How does the crystal packing of 5-Bromo-2-chloro-4-cyclopropylpyridine influence its reactivity and intermolecular interactions?

Methodological Answer: X-ray crystallography (as in ) reveals planar pyrimidine rings with Br, Cl, and amine groups coplanar. Key observations:

Q. What strategies address regioselectivity challenges in modifying the cyclopropyl or halogen substituents of this compound?

Methodological Answer:

- Electrophilic Substitution : Direct bromination/chlorination at specific positions using Lewis acids (e.g., AlCl₃) or directing groups (e.g., –NH₂).

- Cross-Coupling : Suzuki-Miyaura reactions with cyclopropyl boronic acids (see for boronic acid analogs) enable selective functionalization .

- Computational Guidance : DFT calculations predict reactive sites based on electron density maps (e.g., para to electron-withdrawing groups).

Q. How can researchers resolve contradictions in reported physicochemical properties of derivatives (e.g., melting points, solubility)?

Methodological Answer:

- Data Validation : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for mp determination).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., lists analogs like 5-Bromo-2-chloro-4,6-dimethylpyrimidine) to identify trends .

- Advanced Characterization : Use DSC (differential scanning calorimetry) for precise thermal analysis and HPLC for solubility profiling.

Q. What role does 5-Bromo-2-chloro-4-cyclopropylpyridine play in synthesizing bioactive heterocycles?

Methodological Answer:

- Scaffold for Drug Discovery : The cyclopropyl group enhances metabolic stability, while halogens enable further functionalization ( highlights bioactivity in similar aminopyridines) .

- Case Study : Couple with amino acids via Buchwald-Hartwig amination to create kinase inhibitors. Monitor bioactivity via enzymatic assays (IC₅₀ values).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.